molecular formula C5H6BClN2O2 B15327484 (2-Amino-5-chloropyridin-3-yl)boronic acid

(2-Amino-5-chloropyridin-3-yl)boronic acid

Cat. No.: B15327484
M. Wt: 172.38 g/mol
InChI Key: CAAALXDCLUFWPE-UHFFFAOYSA-N
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Description

(2-Amino-5-chloropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with an amino group and a chlorine atom. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloropyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions include boronic esters, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (2-Amino-5-chloropyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-bromopyridin-3-yl)boronic acid
  • (2-Amino-5-fluoropyridin-3-yl)boronic acid
  • (2-Amino-5-iodopyridin-3-yl)boronic acid

Uniqueness

(2-Amino-5-chloropyridin-3-yl)boronic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions where other halogenated analogs may not be as effective. Additionally, the amino group enhances its reactivity and allows for further functionalization .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-amino-5-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9)

InChI Key

CAAALXDCLUFWPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1N)Cl)(O)O

Origin of Product

United States

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